molecular formula C15H21BrN2O B14802448 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14802448
M. Wt: 325.24 g/mol
InChI Key: IQIVUTBMZYDPSJ-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a cyclopropyl group, and an amide linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves the condensation of 2-bromobenzylamine with N-cyclopropyl-3-methylbutanamide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
  • 2-amino-N-[(2-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
  • 2-amino-N-[(2-iodophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

Uniqueness

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3

InChI Key

IQIVUTBMZYDPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N

Origin of Product

United States

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